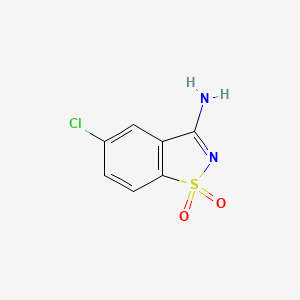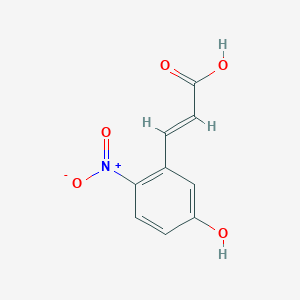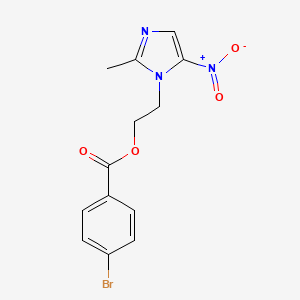
7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with sodium cyanide to introduce the nitrile group, followed by the addition of ethyl alcohol to form the ethoxymethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The ethoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-amine.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of microbial or cancer cells. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-methoxycoumarin: A structurally similar compound with different functional groups.
7-hydroxy-4-methylcoumarin: Another chromene derivative with distinct biological activities.
Uniqueness
7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxymethoxy and nitrile groups make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
7-(ethoxymethoxy)-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO4/c1-2-16-8-17-11-4-3-9-5-10(7-14)13(15)18-12(9)6-11/h3-6H,2,8H2,1H3 |
InChI Key |
GWVWVNOJPMPUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13608246.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)

![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)


